![molecular formula C17H32O B14715510 [[1,1'-Bi(cyclooctane)]-1-yl]methanol CAS No. 21962-13-0](/img/structure/B14715510.png)
[[1,1'-Bi(cyclooctane)]-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[1,1’-Bi(cyclooctane)]-1-yl]methanol: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is particularly interesting due to its unique structure, which consists of two cyclooctane rings connected by a methanol group. The presence of the methanol group introduces a hydroxyl functional group, making it a versatile compound in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [[1,1’-Bi(cyclooctane)]-1-yl]methanol can be achieved through several methods. One common approach involves the dimerization of cyclooctene followed by the introduction of a methanol group. This process typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of [[1,1’-Bi(cyclooctane)]-1-yl]methanol may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: [[1,1’-Bi(cyclooctane)]-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, [[1,1’-Bi(cyclooctane)]-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s hydroxyl group makes it a potential candidate for biological studies, particularly in understanding the interactions between hydroxyl-containing compounds and biological systems.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mécanisme D'action
The mechanism by which [[1,1’-Bi(cyclooctane)]-1-yl]methanol exerts its effects involves the interaction of its hydroxyl group with various molecular targets. The hydroxyl group can participate in hydrogen bonding, making it a versatile functional group in chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Cyclooctanol: A similar compound with a single cyclooctane ring and a hydroxyl group.
Cyclooctanone: A compound with a cyclooctane ring and a carbonyl group.
Cyclooctane: The parent hydrocarbon without any functional groups.
Uniqueness: [[1,1’-Bi(cyclooctane)]-1-yl]methanol is unique due to its dual cyclooctane rings connected by a methanol group. This structure provides distinct chemical properties and reactivity compared to other cyclooctane derivatives.
Propriétés
Numéro CAS |
21962-13-0 |
|---|---|
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
(1-cyclooctylcyclooctyl)methanol |
InChI |
InChI=1S/C17H32O/c18-15-17(13-9-5-2-6-10-14-17)16-11-7-3-1-4-8-12-16/h16,18H,1-15H2 |
Clé InChI |
DSWDLYJUDSDCCX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)C2(CCCCCCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
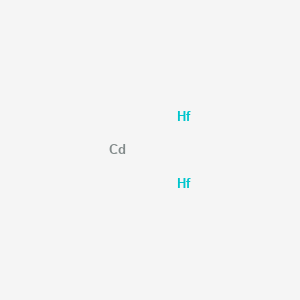
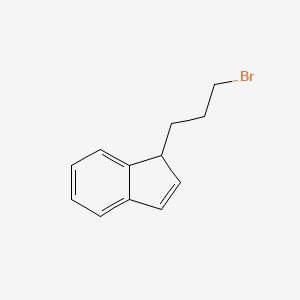

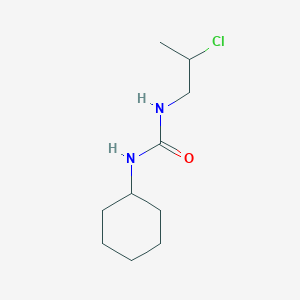
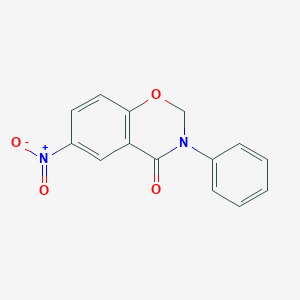
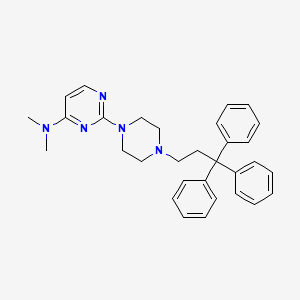

![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
